(S)-(2-(1-Aminopropyl)phenyl)methanol
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Overview
Description
(S)-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenyl ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminopropyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-2-(1-aminopropyl)phenyl ketone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of (S)-(2-(1-Aminopropyl)phenyl)aldehyde or (S)-(2-(1-Aminopropyl)phenyl)carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(S)-(2-(1-Aminopropyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Aminopropyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, enhancing binding affinity. The methanol group can also contribute to the overall binding through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- ®-(2-(1-Aminopropyl)phenyl)methanol
- (S)-(2-(1-Aminopropyl)phenyl)ethanol
- (S)-(2-(1-Aminopropyl)phenyl)propanol
Uniqueness
(S)-(2-(1-Aminopropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-(2-(1-Aminopropyl)phenyl)methanol. The presence of the methanol group also distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[2-[(1S)-1-aminopropyl]phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI Key |
BYRWKULCJOQFRU-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
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